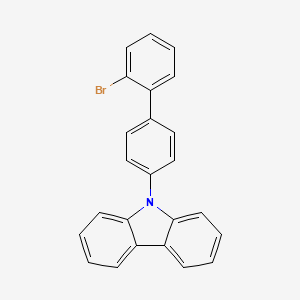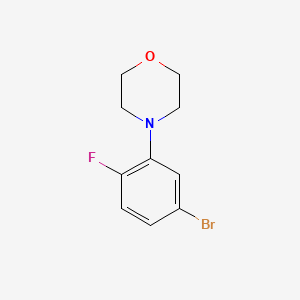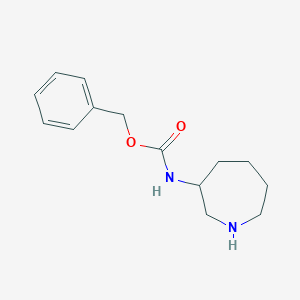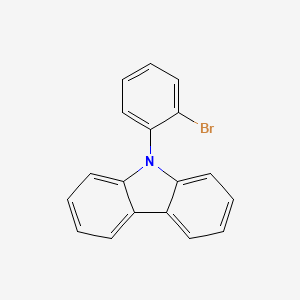
9-(2-Bromofenil)-9H-carbazol
Descripción general
Descripción
“9-(2-Bromophenyl)-9H-carbazole” is a chemical compound with the molecular formula C18H12BrN . It is used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “9-(2-Bromophenyl)-9H-carbazole” can be achieved by reacting bromine with o-toluenesulfonamide in the presence of a catalyst such as aluminum chloride or iron chloride . The compound can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of “9-(2-Bromophenyl)-9H-carbazole” is characterized by a carbazole core with a bromophenyl group at the 9-position . The detailed molecular structure showed that the bicyclic subunit is planar .Physical And Chemical Properties Analysis
“9-(2-Bromophenyl)-9H-carbazole” is a solid at room temperature . It has a molecular weight of 322.21 g/mol . The compound is white to almost white in color and appears as a powder or crystal .Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados de 9-(2-Bromofenil)-9H-carbazol se han estudiado por su potencial como agentes antimicrobianos. La investigación indica que ciertos derivados exhiben una actividad prometedora contra bacterias (Gram-positivas y Gram-negativas) y especies de hongos. Esto es particularmente significativo en el contexto de la creciente resistencia antimicrobiana, que requiere el desarrollo de nuevas moléculas con modos de acción novedosos para tratar las infecciones .
Actividad anticancerígena
Los compuestos derivados de this compound han mostrado propiedades anticancerígenas, particularmente contra líneas celulares de cáncer de mama. Los efectos antiproliferativos de estos compuestos los convierten en candidatos potenciales para el tratamiento del cáncer, abordando el desafío de la resistencia a los medicamentos en las células cancerosas .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular de derivados de this compound para comprender sus modos de unión con los receptores. Este enfoque computacional ayuda a identificar el potencial de estos compuestos para ser utilizados como compuestos guía para el diseño racional de medicamentos, proporcionando información sobre sus interacciones a nivel molecular .
Síntesis de alcaloides
El compuesto se ha utilizado en la síntesis total de varios alcaloides, como Telisatin A, Telisatin B y Lettowianthine. Estos alcaloides tienen una gama de actividades biológicas y se encuentran en la naturaleza. Las vías sintéticas que involucran derivados de this compound contribuyen al campo de la química medicinal al brindar acceso a productos naturales complejos .
Propiedades antibacterianas y anti-biopelícula
La investigación sobre los derivados de nicotinamida de this compound ha revelado sus propiedades antibacterianas y anti-biopelícula. Estas propiedades son cruciales en la lucha contra las infecciones bacterianas y la prevención de la formación de biopelículas, que es un mecanismo de resistencia común en los patógenos .
Estudios farmacológicos
Se están explorando las actividades farmacológicas de los derivados de this compound, con un enfoque en sus efectos antimicrobianos y antiproliferativos. Estos estudios son esenciales para el descubrimiento y desarrollo de nuevos agentes terapéuticos .
Combate de la resistencia a los medicamentos
Se están investigando los derivados de this compound por su papel en la lucha contra la resistencia a los medicamentos en infecciones microbianas y cáncer. El desarrollo de nuevos fármacos a partir de estos derivados podría proporcionar tratamientos alternativos para cepas resistentes de patógenos y células cancerosas .
Safety and Hazards
“9-(2-Bromophenyl)-9H-carbazole” may cause skin irritation, serious eye irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection .
Direcciones Futuras
The applications of “9-(2-Bromophenyl)-9H-carbazole” are vast. It is commonly used as a building block in the synthesis of various organic compounds, such as OLED materials, dyes, and pharmaceutical intermediates . It is also used in the production of high-performance polymers, which are utilized in the aerospace and automotive industries .
Mecanismo De Acción
Target of Action
Carbazole compounds are a class of organic compounds that are often used in the development of pharmaceuticals and dyes due to their unique chemical properties
Mode of Action
Carbazole compounds are often involved in interactions with various enzymes and receptors due to their aromatic structure .
Biochemical Pathways
Without specific information on “9-(2-Bromophenyl)-9H-carbazole”, it’s difficult to determine the exact biochemical pathways it might affect. Carbazole compounds can participate in various biochemical reactions, including those involving electron-rich systems due to their aromatic nature .
Pharmacokinetics
These properties can greatly vary among different carbazole compounds depending on their specific structures .
Result of Action
Carbazole compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
9-(2-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWDVYIULXXMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732133 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902518-11-0 | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-Bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

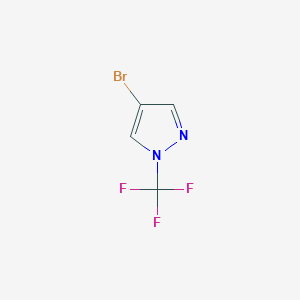

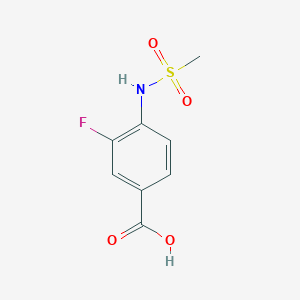
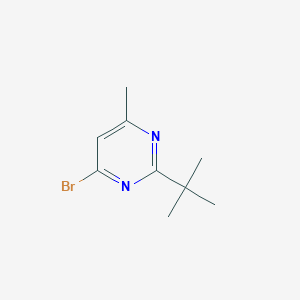
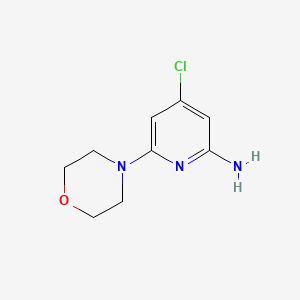
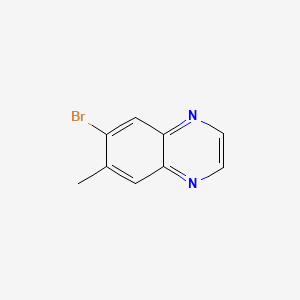
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)
